The compound 4-[[1S]-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide, also known as M2698, is a synthetic organic molecule that has garnered attention for its potential applications in cancer therapy. This compound is classified as a quinazoline derivative, which is a class of compounds known for their diverse biological activities, including anti-cancer properties.
M2698 is derived from the quinazoline scaffold, which has been extensively studied for its pharmacological properties. The specific structure of M2698 includes an azetidine moiety and a trifluoromethyl-substituted phenyl group, contributing to its unique biological profile. It is classified under the chemical category of quinazoline carboxamides and is recognized for its ability to inhibit certain signaling pathways involved in tumor cell proliferation, particularly the PI3K/Akt/p70S6K pathway .
The synthesis of M2698 involves several steps typical of organic synthesis, including the formation of the azetidine ring and subsequent functionalization to introduce the quinazoline core. While specific synthetic routes may vary, a general approach includes:
Each step requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final compound.
M2698 undergoes various chemical reactions typical for amides and quinazolines, including:
These reactions are essential for modifying the compound for further studies or enhancing its therapeutic efficacy.
M2698 exerts its anti-cancer effects primarily through inhibition of the PI3K/Akt/p70S6K signaling pathway, which is frequently overactivated in various cancers. By blocking this pathway, M2698 prevents tumor cell proliferation and induces apoptosis in cancer cells. This mechanism aligns with findings that indicate compounds targeting this pathway can effectively reduce tumor growth in preclinical models .
The physical properties of M2698 include:
Chemical properties include reactivity towards electrophiles due to the presence of nitrogen atoms in both the azetidine and quinazoline rings.
M2698 shows promise as a therapeutic agent in cancer treatment due to its selective inhibition of critical signaling pathways involved in tumorigenesis. Its potential applications include:
The ongoing research into M2698 could lead to new insights into cancer treatment strategies, particularly for tumors resistant to conventional therapies .
This compound belongs to the quinazoline carboxamide azetidine chemical class, characterized by a quinazoline core substituted at the 4-position with a chiral benzylamine moiety featuring an azetidine ring. The systematic IUPAC name is 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide, reflecting its stereochemistry, substituents, and functional groups [1] [2]. The (S)-configuration at the chiral center is critical for biological activity. Key identifiers include:
Table 1: Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 1379545-95-5 |
Molecular Formula | C₂₁H₁₉ClF₃N₅O |
Molecular Weight | 449.857 g/mol (base); 486.32 g/mol (HCl salt) |
Canonical SMILES | NC(=O)c1cccc2c(NC@Hc4ccc(Cl)c(c4)C(F)(F)F)ncnc12 |
InChIKey | HXAUJHZZPCBFPN-QGZVFWFLSA-N (base); AVLBEMHEKRLPQR-UNTBIKODSA-N (HCl salt) |
Synonyms | M2698; Rupitasertib; MSC2363318A; 1SK (PDB ligand code) |
The structure integrates three pharmacophoric elements: a quinazoline-8-carboxamide group (hydrogen-bond donor/acceptor), a 4-chloro-3-(trifluoromethyl)phenyl moiety (hydrophobic domain), and an (S)-2-(azetidin-1-yl)ethyl chain (basic center for kinase interaction) [1] [5].
The compound emerged from a medicinal chemistry campaign targeting the PI3K/Akt/mTOR (PAM) pathway. Initial screening identified 4-benzylamino-quinazoline-8-carboxylic acid amide as a sub-micromolar inhibitor of p70S6K. Structure-activity relationship (SAR) optimization focused on enhancing potency, selectivity, and pharmacokinetics. Key modifications included:
The compound (designated M2698 or MSC2363318A) was advanced due to its balanced dual inhibition of p70S6K and Akt, oral bioavailability, and blood-brain barrier penetration. A 2021 study detailed its optimization, highlighting a cocrystal structure with p70S6K (PDB: 7N93) that validated the binding mode [4] [6]. It entered clinical evaluation (NCT01971515) for advanced malignancies in 2013, marking its transition from preclinical candidate to investigational drug [1] [4].
This compound exemplifies three key innovations in kinase inhibitor design:
Target | IC₅₀ (nM) | Function |
---|---|---|
p70S6K | 1 | Regulates protein synthesis and cell growth via ribosomal S6 phosphorylation |
Akt1/Akt3 | 1 | Mediates survival signals and metabolic functions |
pGSK3β (indirect) | 17 | Downstream biomarker of Akt activity |
Selectivity screening against 264 kinases revealed only 6 off-targets with IC₅₀ within 10-fold of p70S6K, underscoring its precision [6].
Stereochemical Optimization: The (S)-enantiomer exhibits superior target engagement compared to the (R)-form. The chiral center enables optimal orientation of the azetidine group within the kinase hinge region, as evidenced in the 7N93 cocrystal structure [4].
Quinazoline Scaffold Utility: The quinazoline core serves as a privileged scaffold for kinase inhibitors. Its 8-carboxamide substituent forms hydrogen bonds with Glu99 and Leu108 of p70S6K, while the 4-amino linker anchors the hydrophobic aryl group in an allosteric pocket [3] [4]. This binding mode avoids competition with ATP, enhancing selectivity.
Blood-Brain Barrier Penetration: Unlike many kinase inhibitors, M2698 crosses the blood-brain barrier, enabling potential application in gliomas or CNS metastases. Preclinical models demonstrated tumor growth inhibition in brain-implanted xenografts [6].
These attributes position it as a versatile chemical probe for PAM pathway biology and a clinical candidate for tumors with pathway hyperactivation [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7